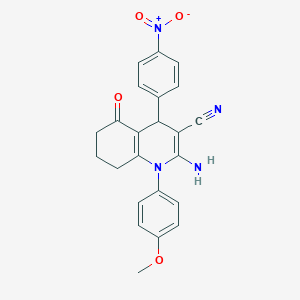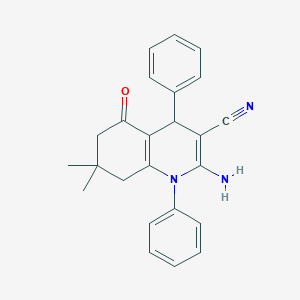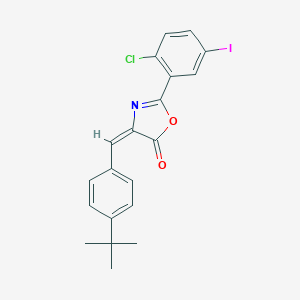
N,N-dicyclohexyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dicyclohexyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is a complex organic compound with the molecular formula C26H29NO4S. It is characterized by its unique structure, which includes a sulfonamide group attached to an anthracene core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dicyclohexyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide typically involves the reaction of anthracene derivatives with sulfonamide reagents under controlled conditions. One common method involves the use of cyclohexylamine and anthracene-9,10-dione in the presence of a sulfonyl chloride reagent. The reaction is usually carried out in an organic solvent such as dichloromethane, with the temperature maintained at around 0-5°C to ensure the stability of the intermediates .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as recrystallization and chromatography are often employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N,N-dicyclohexyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
N,N-dicyclohexyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of advanced materials, including polymers and nanomaterials
Mechanism of Action
The mechanism of action of N,N-dicyclohexyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, affecting their function. Additionally, the anthracene core can participate in π-π interactions with aromatic residues, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
N,N-dicyclohexyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide: Similar compounds include other sulfonamide derivatives of anthracene, such as N,N-dimethyl-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide and N,N-diethyl-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide.
Uniqueness
This compound is unique due to its specific combination of cyclohexyl groups and the anthracene core. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C26H29NO4S |
|---|---|
Molecular Weight |
451.6g/mol |
IUPAC Name |
N,N-dicyclohexyl-9,10-dioxoanthracene-2-sulfonamide |
InChI |
InChI=1S/C26H29NO4S/c28-25-21-13-7-8-14-22(21)26(29)24-17-20(15-16-23(24)25)32(30,31)27(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h7-8,13-19H,1-6,9-12H2 |
InChI Key |
QLKOCQXZUYVMIB-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N(C2CCCCC2)S(=O)(=O)C3=CC4=C(C=C3)C(=O)C5=CC=CC=C5C4=O |
Canonical SMILES |
C1CCC(CC1)N(C2CCCCC2)S(=O)(=O)C3=CC4=C(C=C3)C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4Z)-4-[(3-methylphenyl)imino]-1-phenyl-1,3-diazaspiro[4.4]nonane-2-thione](/img/structure/B392782.png)


![{4-[(3-Methylphenyl)imino]-2-thioxo-1,3-diazaspiro[4.5]dec-1-yl}acetonitrile](/img/structure/B392785.png)

![2-amino-4-[4-(diethylamino)phenyl]-1-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B392789.png)
![3-[(3,4-Dichloroanilino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B392792.png)
methanone](/img/structure/B392793.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B392799.png)
![Ethyl 2-[(4-benzoylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B392801.png)
![5-(4-methoxyphenyl)-2-[2-(2-pyridinyl)ethyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B392802.png)
![2-{4-nitrophenyl}-4-[(mesitylamino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B392804.png)
![3-methyl-4-[1-[(2-methyl-1-naphthyl)methyl]-3-(4-methyl-1,2,5-oxadiazol-3-yl)-2-triazenyl]-1,2,5-oxadiazole](/img/structure/B392806.png)
